Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro-
Overview
Description
Compounds like “Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro-” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring which is a six-membered ring with alternating double and single bonds, and it’s substituted with different functional groups .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution reactions. The bromine, cyclobutoxy, and fluoro groups can be introduced onto the benzene ring using respective reagents .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques like NMR, IR, and Mass Spectrometry .Chemical Reactions Analysis
Aromatic compounds like this can undergo various reactions, most notably electrophilic aromatic substitution. The nature and position of the substituents can greatly influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, solubility, etc., can be determined using various experimental techniques .Scientific Research Applications
Brominated and fluorinated benzene derivatives are often used in organic chemistry as intermediates in the synthesis of more complex molecules. They can participate in various types of reactions, including substitution reactions, coupling reactions, and others. The specific applications can vary widely depending on the other functional groups present in the molecule and the specific conditions used in the reactions.
- Field : Organic Chemistry
- Application : These compounds are often used as intermediates in the synthesis of more complex molecules .
- Method : They can participate in various types of reactions, including substitution reactions, coupling reactions, and others .
- Results : The specific applications can vary widely depending on the other functional groups present in the molecule and the specific conditions used in the reactions .
- Field : Organic Chemistry
- Application : Halogenation is an example of electrophilic aromatic substitution .
- Method : In electrophilic aromatic substitutions, a benzene is attacked by an electrophile which results in substitution of hydrogens .
- Results : However, halogens are not electrophilic enough to break the aromaticity of benzenes, which require a catalyst to activate .
Brominated and Fluorinated Benzene Derivatives in Organic Chemistry
Electrophilic Aromatic Substitution Reactions
Synthesis of Substances
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-cyclobutyloxy-2-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-9-5-4-8(6-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJUDJWHRAECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- |
Synthesis routes and methods
Procedure details
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